Cas no 123-11-5 (p-Methoxybenzaldehyde)

p-Methoxybenzaldehyde (CAS 123-11-5) is an aromatic aldehyde characterized by a methoxy substituent at the para position of the benzene ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, fragrances, and flavoring agents. Its key advantages include high purity, consistent reactivity, and stability under standard storage conditions. The electron-donating methoxy group enhances its utility in electrophilic aromatic substitution reactions, making it valuable for producing derivatives such as vanillin and other fine chemicals. p-Methoxybenzaldehyde is also employed in agrochemicals and dyes due to its versatile chemical properties. Proper handling and storage are recommended to maintain its quality.
p-Methoxybenzaldehyde structure
p-Methoxybenzaldehyde structure
Product Name:p-Methoxybenzaldehyde
CAS No:123-11-5
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00003385
CID:36069
PubChem ID:31244
Update Time:2025-11-03

p-Methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxybenzaldehyde
    • AnisaldehydeMetoxybenzaldehyd
    • aubepine
    • 4-Methoxybenzylaldehyde
    • Anisic Aldehyde
    • p-methoxybenzaldehyde
    • 4-methoxy-benzaldehyd
    • Anisal
    • Benzaldehyde,4-methoxy-
    • Methyl-p-oxybenzaldehyde
    • Obepin
    • p-Formylanisole
    • p-Methoxybenzafdehyde
    • PARA ANISALDEHYDE
    • PARA ANISIC ALDEHYDE
    • P-ANISIC ALDEHYDE
    • FEMA 2670
    • AUBE'PINE
    • ANISALDEHYDE
    • ANISALDEHYDE,4-
    • ANISIC ALDEHYDE-P
    • 4-ANISALDEHYDE
    • p-Anisaldehyde
    • p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]
    • ANISALDEHYDE, 4-(AS)
    • ANISALDEHYDE, 4-(RG)
    • 4-Methoxybenzald
    • Anisaldehyd
    • NSC 5590
    • Aubépine
    • 对甲氧基苯甲醛
    • Benzaldehyde, 4-methoxy-
    • Crategine
    • para-anisaldehyde
    • 4-Methoxy-benzaldehyde
    • Formylanisole, p-
    • Caswell No. 051E
    • FEMA No. 2670
    • p-Methoxybenzaldehyde (natural)
    • 4-methoxy benzaldehyde
    • ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • 9PA5V6656V
    • EINE
    • MLS002152921
    • SMR001224521
    • MLSMR
    • p-Methoxybenzaldehyde
    • MDL: MFCD00003385
    • Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
    • InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N
    • SMILES: COC1C=CC(C=O)=CC=1
    • BRN: 471382

Computed Properties

  • Exact Mass: 136.05200
  • Monoisotopic Mass: 136.052429494 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 136.15
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Oil
  • Density: 1.119 g/mL at 25 °C(lit.)
  • Melting Point: −1 °C (lit.)
  • Boiling Point: 248 °C(lit.)
  • Flash Point: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >
  • Refractive Index: n20/D 1.573(lit.)
  • PH: 7 (2g/l, H2O, 20℃)
  • Solubility: 2g/l
  • Water Partition Coefficient: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.50770
  • Odor: Hawthorn odor
  • Refractive Index: Index of refraction = 1.5730 at 20 °C
  • FEMA: 2670
  • Merck: 663
  • Sensitiveness: Air Sensitive
  • Solubility: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.
  • Vapor Pressure: 0.03 mmHg

p-Methoxybenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3316 9/PG 2
  • WGK Germany:1
  • Hazard Category Code: R22
  • Safety Instruction: S26-S36-S45-S36/37-S16-S7
  • FLUKA BRAND F CODES:10-23
  • RTECS:BZ2625000
  • Hazardous Material Identification: Xn
  • Safety Term:S26-S36-S45-S36/37-S16-S7
  • Packing Group:I; II; III
  • Packing Group:I; II; III
  • Risk Phrases:R22
  • Explosive Limit:1.4-5.3%(V)
  • HazardClass:IRRITANT
  • PackingGroup:II
  • Toxicity:LD50 orally in rats: 1510 mg/kg (Jenner)
  • TSCA:Yes
  • Storage Condition:−20°C

p-Methoxybenzaldehyde Customs Data

  • HS CODE:29124900
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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p-Methoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1C:2048-37-5, C:1109-15-5, S:MeCN, 7 h, rt
Reference
Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols
By Huang, Jie et al, Organic Letters, 2023, 25(30), 5613-5618

Production Method 2

Reaction Conditions
1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2
Reference
Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction
By Feng, Enqi et al, Angewandte Chemie, 2022, 61(10), e202116351

Production Method 3

Reaction Conditions
1.1C:39368-32-6, C:TiO2, S:H2O, 4 h, rt
Reference
Facile preparation of CuBi2O4/TiO2 hetero-systems employed for simulated solar-light selective oxidation of 4-methoxybenzyl alcohol model compound
By Djaballah, Ahmed Malek et al, Molecular Catalysis, 2023, 546, 113251

Production Method 4

Reaction Conditions
1.1R:PhSiH3, R:Et3N, C:29934-17-6, C:19437-26-4, S:DMF, 18 h, 75°C
Reference
Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions
By Li, Dan et al, Journal of Organic Chemistry, 2023, 88(8), 5231-5237

Production Method 5

Reaction Conditions
1.1R:t-BuOK, C:2922795-44-4, S:PhMe, 24 h, 50°C
Reference
Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts
By Kamal et al, Journal of Organic Chemistry, 2023, 88(9), 5827-5843

Production Method 6

Reaction Conditions
1.1R:O2, C:NaN3, S:H2O, 16 h, rt
Reference
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
By Yue, Xiaoguang et al, Asian Journal of Organic Chemistry, 2023, 12(6), e202300124

Production Method 7

Reaction Conditions
1.1R:t-BuOOH, C:64554-19-4, S:Me(CH2)8Me, 37 h, 30°C
Reference
Selective Peroxygenase-Catalysed Oxidation of Toluene Derivates to Benzaldehydes
By Wang, Yutong et al, ChemCatChem, 2023, 15(13), e202300645

Production Method 8

Reaction Conditions
1.1R:C5H5N, R:SeO2, 110°C
1.2R:HCl, S:H2O, pH 2
2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C
Reference
Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes
By Hu, Chun-Hong and Li, Yang, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

Production Method 9

Reaction Conditions
1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm
Reference
Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts
By Ikemoto, Satoru et al, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

Production Method 10

Reaction Conditions
1.1R:KOH, C:2920937-52-4, S:m-C6H4Me2, 5 h, 120°C
Reference
Synthesis and structural characterization of palladium pincer complexes: Sustainable synthesis of benzothiazoles
By Anandaraj, Pennamuthiriyan et al, Applied Organometallic Chemistry, 2023, 37(5), e7062

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ;  -10 °C; -10 °C → rt; 2 h, rt
Reference
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Blake, Alexander J.; et al, Organic & Biomolecular Chemistry, 2003, 1(23), 4268-4274

Production Method 12

Reaction Conditions
1.1S:THF, 15 min, rt; 1 h, rt
2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C
Reference
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
By Nadhagopal, Sundar et al, Synlett, 2023, 34(15), 1809-1813

Production Method 13

Reaction Conditions
1.1R:O2, C:693794-98-8, S:MeCN, 12 h, rt
Reference
Visible light photocatalysis for aerobic oxidative cleavage of alkenes
By Li, Huili et al, Tetrahedron Letters, 2023, 125, 154624

Production Method 14

Reaction Conditions
1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt
2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt
2.2R:Bromosuccinimide, 30 min, rt
Reference
Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage
By Choudhary, Kavita et al, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

Production Method 15

Reaction Conditions
1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa
Reference
Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework
By Tian, Hongrui et al, Dalton Transactions, 2023, 52(26), 9121-9130

Production Method 16

Reaction Conditions
1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C
Reference
Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions
By Peng, Qionghui et al, Catalysis Letters, 2023, 153(9), 2665-2673

Production Method 17

Reaction Conditions
1.1C:1416881-52-1, C:19788-49-9, S:AcOEt, 3 h, rt
Reference
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
By Yang, Xiaona et al, Organic Letters, 2023, 25(29), 5486-5491

Production Method 18

Reaction Conditions
1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C
Reference
Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation
By Chen, Yanglin et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

Production Method 19

Reaction Conditions
1.1R:R:O2, C:9029-60-1
Reference
Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus
By Krahe, Nina-Katharina et al, ChemBioChem, 2021, 22(19), 2857-2861

Production Method 20

Reaction Conditions
1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C
Reference
Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity
By Shafaghatlonbar, Masoud and Bagherzade, Ghodsieh, Journal of Organometallic Chemistry, 2023, 996, 122758

Production Method 21

Reaction Conditions
1.1C:CuCl, C:Me4-piperidoxyl, S:DMSO
Reference
Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor
By Lemaitre, Sylvain et al, Green Chemistry, 2023, 25(14), 5698-5711

Production Method 22

Reaction Conditions
1.1R:O2, C:2937334-19-3, S:MeOH, S:MeCN, 72 h, 25°C, 0.1 MPa
Reference
Designing polyoxometalate-based metal-organic framework for oxidation of styrene and cycloaddition of CO2 with epoxides
By Yan, Xiaomei et al, Chinese Chemical Letters, 2023, 34(7), 107851

Production Method 23

Reaction Conditions
1.1R:Me4-piperidoxyl, R:O2, C:Fe(NO3)3, S:AcOH, 90 h, 80°C, 1 bar
Reference
Honeycomb reactor: a promising device for streamlining aerobic oxidation under continuous-flow conditions
By Hosoya, Masahiro et al, Beilstein Journal of Organic Chemistry, 2023, 19, 752-763

Production Method 24

Reaction Conditions
1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C
Reference
Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction
By Chen, Chen et al, Macromolecular Rapid Communications, 2023, 44(12), 2300063

Production Method 25

Reaction Conditions
1.1R:H2O2, C:89485-18-7, 4 h, 65°C
Reference
Selective oxidation of alcohols promoted by cis-Dioxomolybdenum (VI) ONO Complexes
By Liu, Xiaoxia et al, Afinidad, 2023, 80(598), 35-50

Production Method 26

Reaction Conditions
1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C
Reference
Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde
By Li, Yan et al, ChemSusChem, 2023, 16(9), e202202355

Production Method 27

Reaction Conditions
1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt
Reference
Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity
By Moodi, Zahra et al, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

Production Method 28

Reaction Conditions
1.1R:O2, C:15243-48-8, S:ClCH2CH2Cl, 14 h, rt
Reference
Visible-Light Photocatalytic Aerobic C=C Bond Cleavage of Alkenes to Carbonyls by CsPbBr3 Nanocrystals
By Fan, Qiangwen et al, Journal of Organic Chemistry, 2023, 88(11), 7391-7400

Production Method 29

Reaction Conditions
1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C
1.2R:HCl, S:H2O
Reference
A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes
By Sharma, Vivek et al, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

Production Method 30

Reaction Conditions
1.1R:O2, C:7787-59-9, S:MeCN, 2 h, rt
Reference
Chelated Ion-Exchange Strategy toward BiOCl Mesoporous Single-Crystalline Nanosheets for Boosting Photocatalytic Selective Aromatic Alcohols Oxidation
By Li, Wei et al, Advanced Materials (Weinheim, 2023, 35(18), 2300396

Production Method 31

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Tetrabutylammonium bromide ,  Tetrabutylammonium perchlorate ,  Tempo Solvents: Acetonitrile ;  5.5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
Zhang, Xin; et al, ChemSusChem, 2023, 16(19),

p-Methoxybenzaldehyde Raw materials

p-Methoxybenzaldehyde Preparation Products

p-Methoxybenzaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:123-11-5)Anisic aldehyde
Order Number:LE6984;LE25473454;LE10444
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:50
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:123-11-5)p-Anisaldehyde
Order Number:sfd17053
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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p-Methoxybenzaldehyde Spectrogram

13C NMR
13C NMR
1H NMR JEOL CDCl3
1H NMR
GC-MS
GC-MS

Additional information on p-Methoxybenzaldehyde

Introduction to p-Methoxybenzaldehyde (CAS No: 123-11-5)

p-Methoxybenzaldehyde, also known by its Chemical Abstracts Service (CAS) number 123-11-5, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This aromatic aldehyde is characterized by a methoxy group (-OCH₃) attached to a benzene ring, with a formyl group (-CHO) at the para position relative to the methoxy group. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

The compound p-Methoxybenzaldehyde is widely recognized for its role in the synthesis of fine chemicals and pharmaceutical intermediates. Its aromatic nature and the presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups contribute to its reactivity and utility in organic synthesis. In recent years, advancements in synthetic methodologies have further highlighted its importance as a building block in the development of novel compounds.

One of the most notable applications of p-Methoxybenzaldehyde is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various therapeutic agents. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), where its aromatic structure can be modified to enhance pharmacological activity. Additionally, research has demonstrated its role in the development of antiviral and anticancer agents, leveraging its ability to undergo diverse chemical transformations.

Recent studies have also explored the potential of p-Methoxybenzaldehyde in materials science. Its ability to participate in condensation reactions with diamines has led to the synthesis of polyamides with applications ranging from high-performance polymers to drug delivery systems. These polyamides exhibit excellent mechanical properties and biodegradability, making them suitable for advanced medical applications.

The chemical reactivity of p-Methoxybenzaldehyde is further enhanced by its compatibility with various functionalization strategies. It can undergo selective oxidation, reduction, and coupling reactions, allowing for the introduction of additional functional groups such as hydroxyl, carboxyl, or amino groups. This flexibility makes it an indispensable tool for synthetic chemists aiming to develop complex molecular architectures.

In addition to its pharmaceutical applications, p-Methoxybenzaldehyde finds use in the flavor and fragrance industry. Its aromatic aldehyde structure imparts a sweet, floral odor profile, making it a popular component in perfumes, soaps, and cosmetics. The compound's stability under various conditions ensures that it remains effective even when incorporated into complex formulations.

The industrial production of p-Methoxybenzaldehyde typically involves the methylation of anisaldehyde or the oxidation of p-Anisole. These processes are well-established and scalable, ensuring a reliable supply for both research and commercial purposes. Efforts have been made to optimize these synthetic routes to improve yield and reduce environmental impact, aligning with growing sustainability concerns in the chemical industry.

From an academic perspective, p-Methoxybenzaldehyde continues to be a subject of interest in organic chemistry research. Researchers are exploring novel catalytic systems that can enhance its transformation into more complex molecules. For example, transition metal-catalyzed cross-coupling reactions have been investigated as means to introduce additional functional groups at specific positions on the benzene ring. Such methodologies not only expand the synthetic toolbox but also contribute to a deeper understanding of reaction mechanisms.

The role of computational chemistry in studying p-Methoxybenzaldehyde has also gained prominence. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This approach has led to more efficient use of resources and reduced waste generation, underscoring the importance of interdisciplinary collaboration between experimentalists and theoreticians.

In conclusion, p-Methoxybenzaldehyde (CAS No: 123-11-5) is a multifaceted compound with broad applications across multiple industries. Its versatility as a synthetic intermediate makes it indispensable in pharmaceutical development, materials science, flavor chemistry, and beyond. As research continues to uncover new methodologies for its utilization, its significance is expected to grow further.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:123-11-5)Anisic aldehyde
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(CAS:123-11-5)p-Anisaldehyde
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Purity:99.9%
Quantity:200kg
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